molecular formula C14H15NO B1467740 5-(4-Methoxyphenyl)-2-methylaniline CAS No. 761440-20-4

5-(4-Methoxyphenyl)-2-methylaniline

Cat. No.: B1467740
CAS No.: 761440-20-4
M. Wt: 213.27 g/mol
InChI Key: AIROINZDCGLJBZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to a phenyl ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the alkylation of 4-bromoanisole followed by a series of substitution reactions to introduce the methylaniline group .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts, which are readily available and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various functionalized derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects . The compound’s methoxy and aniline groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2-methylaniline is unique due to its specific combination of a methoxyphenyl group and a methylaniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIROINZDCGLJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4′-methoxy-4-methyl-3-nitrobiphenyl (630 mg, 2.95 mmol) and 10% palladium on charcoal (63 mg, 0.059 mmol) in methanol (6 mL) is stirred under hydrogen atmosphere for 12 hours. Palladium catalyst is removed by filtration and the resulting solution is evaporated in vacuo to afford the title compound.
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630 mg
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63 mg
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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